molecular formula C25H42N2S4 B2739500 [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate CAS No. 10225-04-4

[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate

Cat. No. B2739500
CAS RN: 10225-04-4
M. Wt: 498.87
InChI Key: NKTYKQJYQZJVTD-UHFFFAOYSA-N
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Description

[Dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate, also known as DDTC, is a chemical compound that is widely used in scientific research applications. DDTC is a chelating agent that forms stable complexes with metal ions, making it useful in various fields such as analytical chemistry, biochemistry, and environmental science. In

Scientific Research Applications

[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate has a wide range of scientific research applications due to its ability to form stable complexes with metal ions. It is commonly used in analytical chemistry for the determination of metal ions in various samples. [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate is also used in biochemistry to study the interactions between metal ions and biological molecules. In environmental science, [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate is used to analyze metal concentrations in soil and water samples.

Mechanism Of Action

[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate acts as a chelating agent by forming stable complexes with metal ions. The sulfur atoms in [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate form coordinate bonds with the metal ions, creating a ring structure known as a chelate. This chelate structure is stable and prevents the metal ions from reacting with other molecules in the sample.
Biochemical and Physiological Effects:
[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate can inhibit the activity of certain enzymes by chelating metal ions required for their function. [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate has also been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have shown that [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate can reduce the toxicity of heavy metals by chelating them and preventing their accumulation in tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate in lab experiments is its ability to form stable complexes with metal ions, allowing for accurate analysis of metal concentrations in various samples. [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate is also relatively inexpensive and easy to synthesize. However, [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate has some limitations, including its potential to interfere with the activity of enzymes and its toxicity at high concentrations.

Future Directions

There are several future directions for research involving [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate. One area of interest is the development of new chelating agents that are more selective for certain metal ions. Another area of research is the use of [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate in drug delivery systems, as it has been shown to have potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to understand the potential toxic effects of [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate and to develop safe usage guidelines.
In conclusion, [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate is a valuable chelating agent that has a wide range of scientific research applications. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry, biochemistry, and environmental science. While [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate has some limitations, its potential for future research and development makes it an important compound in the scientific community.

Synthesis Methods

[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate can be synthesized through the reaction of carbon disulfide with dibutylamine in the presence of zinc chloride. The resulting product is then reacted with benzyl chloride to form [dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate. The synthesis method is relatively simple and efficient, making it a popular choice for researchers.

properties

IUPAC Name

[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2S4/c1-5-9-18-26(19-10-6-2)24(28)30-23(22-16-14-13-15-17-22)31-25(29)27(20-11-7-3)21-12-8-4/h13-17,23H,5-12,18-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTYKQJYQZJVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)SC(C1=CC=CC=C1)SC(=S)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutyl({[(dibutylcarbamothioyl)sulfanyl]-(phenyl)methyl}sulfanyl)carbothioamide

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